2-Bromo-4-fluoro-1-(methoxymethoxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxymethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of fluorobenzene using a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The methoxymethoxy group can be introduced through a reaction with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for higher yields and purity. This would include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can introduce various functional groups into the benzene ring.
Scientific Research Applications
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for imaging and sensing applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine atoms. This makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions. The methoxymethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-4-methoxybenzene
- 4-Bromo-2-fluoro-1-methoxymethoxy-benzene
- 4-Bromo-α,α,α,2-tetrafluoroanisole
Uniqueness
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic properties
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEAQIHULVVVDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621827 | |
Record name | 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474711-11-0 | |
Record name | 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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